Dibenzyl hydrogen phosphite is a versatile reagent in organic synthesis, particularly known for its role in the phosphorylation of alcohols and amines. The compound serves as a precursor for various phosphorus-containing intermediates and has been utilized in the synthesis of phosphonates, phosphates, and phosphoramidites. Its unique reactivity profile allows for the transformation of functional groups under mild conditions, making it a valuable tool in the synthesis of complex molecules, including peptides and phosphopeptides.
Dibenzyl hydrogen phosphite has been used to synthesize aminophosphonic acids, which are compounds of interest due to their biological activity. The addition of di(p-methylbenzyl) hydrogen phosphite to aldimines, followed by selective removal of the p-methylbenzyl groups, allows for the synthesis of aminophosphonic acids with sensitive groups intact3.
In peptide chemistry, dibenzyl hydrogen phosphite derivatives are used for the phosphorylation of serine-containing peptides. This application is crucial for the synthesis of phosphopeptides, which are important in studying protein function and signaling pathways. The 'phosphite-triester' method provides a general procedure for the efficient phosphorylation of both small peptides and resin-bound peptides46.
A general procedure has been developed for the conversion of alcohols into their dibenzyl phosphorotriesters using N,N-diethyl dibenzyl phosphoramidite. This method is near-quantitative and applicable to primary, secondary, or tertiary alcohols, demonstrating the utility of dibenzyl hydrogen phosphite derivatives in the preparation of alkyl dibenzyl phosphates5.
Dibenzyl hydrogen phosphite has also found application in the chemoenzymatic synthesis of organocatalysts. A mixed phosphine-phosphine oxide catalyst synthesized from dibenzyl hydrogen phosphite has been applied to asymmetric allylation of aldehydes and hydrogenation of alkenes, showcasing the compound's potential in asymmetric synthesis and catalysis7.
The mechanism of action of dibenzyl hydrogen phosphite involves its reaction with alcohols in the presence of bromine and a tertiary amine, such as triethylamine, to form quaternary phosphonium salts. These intermediates are then converted into alkylbenzyl hydrogen phosphates through catalytic hydrogenation2. In the context of phosphinidene transfer, dibenzyl hydrogen phosphite derivatives can act as sources of phosphinidenes, which are reactive intermediates capable of adding to multiple unsaturated substrates, including olefins and alkynes1. This reactivity is facilitated by the presence of π-donating dialkylamide groups and is influenced by the steric bulk of substituents1. Additionally, dibenzyl hydrogen phosphite derivatives have been employed as reagents for the 'phosphite-triester' phosphorylation of serine-containing peptides, a method that is highly efficient and suitable for the synthesis of phosphopeptides46.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: